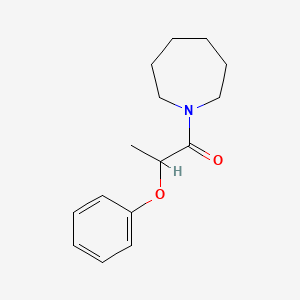![molecular formula C16H15ClFN3O3 B5181494 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide, also known as CNPAF, is a small molecule that has been extensively studied for its potential therapeutic applications. CNPAF is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
作用機序
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is a selective antagonist of the TRPV1 channel, which is involved in pain sensation and inflammation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger pain sensation and inflammation. N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide binds to the TRPV1 channel and prevents its activation, thereby reducing pain sensation and inflammation.
Biochemical and Physiological Effects:
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have potent analgesic effects in animal models of pain. In addition, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have anti-cancer properties, inducing apoptosis in cancer cells and inhibiting tumor growth.
実験室実験の利点と制限
One of the advantages of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is its selectivity for the TRPV1 channel, which reduces the risk of off-target effects. In addition, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the anti-cancer properties of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide, including its potential use in combination with other cancer therapies. Furthermore, the potential use of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, should be explored. Finally, the development of new formulations of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide that improve its solubility and bioavailability is an important area of research.
合成法
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-chloro-4-nitrobenzene to yield 4-fluoro-N-(2-chloro-4-nitrophenyl)aniline. This intermediate is then reacted with 3-bromopropylamine to yield N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide. The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been optimized to increase yield and purity, and the final product can be obtained in high purity using various purification techniques.
科学的研究の応用
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer. N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have potent analgesic effects in animal models of pain, and it has been suggested that it may be a useful alternative to opioid-based pain medications. In addition, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c17-14-10-13(21(23)24)6-7-15(14)19-8-1-9-20-16(22)11-2-4-12(18)5-3-11/h2-7,10,19H,1,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSOUBPNFBZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5181425.png)
![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B5181452.png)

![N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5181465.png)
![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B5181486.png)
![17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)

![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)